

Hydroxy-PEG6-Boc chemical structure and properties

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An In-depth Technical Guide to **Hydroxy-PEG6-Boc**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG6-Boc is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation and drug development. Its structure, featuring a hexaethylene glycol (PEG6) spacer, a terminal hydroxyl group, and a tert-butyloxycarbonyl (Boc)-protected functional group, offers a versatile platform for the synthesis of complex biomolecules. The PEG linker enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of **Hydroxy-PEG6-Boc** and its derivatives, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow visualizations are provided to facilitate its practical application in a research setting.

Chemical Structure and Properties

Hydroxy-PEG6-Boc and its closely related derivatives are foundational tools in modern medicinal chemistry. The core structure consists of a six-unit polyethylene glycol chain that imparts favorable solubility characteristics. One terminus is a hydroxyl group (-OH) available for chemical modification, while the other end is protected with a tert-butyloxycarbonyl (Boc) group.



The nature of the Boc-protected group can vary, leading to different derivatives with distinct applications.

Key Chemical Structures

There are several common variants of the **Hydroxy-PEG6-Boc** linker, each with a unique CAS number and molecular formula. It is crucial for researchers to select the appropriate derivative for their specific synthetic strategy.

- Hydroxy-PEG6-Boc (Carboxylic Acid Derivative): In this variant, the Boc group protects a
 carboxylic acid.
- N-Boc-PEG6-alcohol (Amine Derivative): Here, the Boc group serves as a protecting group for a terminal amine.

Physicochemical Properties

The following tables summarize the key quantitative data for the most common **Hydroxy- PEG6-Boc** derivatives.

Table 1: Physicochemical Properties of **Hydroxy-PEG6-Boc** (Carboxylic Acid Derivative)

Property	Value	Reference
CAS Number	361189-64-2	[1][2]
Molecular Formula	C19H38O9	[1]
Molecular Weight	410.50 g/mol	[1][3]
Appearance	Colorless to light yellow liquid	[1]
Purity (HPLC)	>98%	[2]
Storage Conditions	Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)	[1]

Table 2: Physicochemical Properties of N-Boc-PEG6-alcohol (Amine Derivative)



Property	Value	Reference
CAS Number	331242-61-6	[4][5]
Molecular Formula	C17H35NO8	[4][5]
Molecular Weight	381.5 g/mol	[4][5]
Purity	98%	[4]
Solubility	DMSO, DCM, DMF	[4]
Storage Conditions	-20°C	[4]
IUPAC Name	tert-butyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy	[5]

Table 3: Safety Information for Hydroxy-PEG6-CH2-Boc (a related derivative)

Category	Information	Reference
Pictogram	GHS07 (Harmful)	
Signal Word	Warning	[6]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[6]
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spr ay), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection)	[6]

Applications in Drug Development



The primary application of **Hydroxy-PEG6-Boc** is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][7] The PEG linker in **Hydroxy-PEG6-Boc** provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[7] The hydrophilic nature of the PEG chain also enhances the solubility and cell permeability of the final PROTAC molecule.[4][8]

Experimental Protocols

The following are generalized experimental protocols for the use of **Hydroxy-PEG6-Boc** derivatives in bioconjugation. These may require optimization for specific applications.

Boc Deprotection of N-Boc-PEG6-alcohol

This protocol describes the removal of the Boc protecting group to expose the primary amine.

- Materials:
 - N-Boc-PEG6-alcohol
 - Anhydrous Dichloromethane (DCM)
 - Trifluoroacetic acid (TFA)
 - Saturated sodium bicarbonate solution
 - Brine
 - Anhydrous sodium sulfate or magnesium sulfate
 - Magnetic stirrer and stir bar
 - Ice bath
 - Rotary evaporator



• Procedure:

- Dissolve the N-Boc-PEG6-alcohol in anhydrous DCM.
- Cool the solution to 0°C in an ice bath.
- Slowly add an equal volume of TFA to the stirred solution (e.g., 1:1 v/v DCM:TFA).[9]
- Allow the reaction to warm to room temperature and stir for 1-2 hours.[9][10]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[10]
- Wash the organic layer with brine.[10]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker.[10]

Activation of the Hydroxyl Group

The terminal hydroxyl group can be activated for subsequent conjugation, for example, by conversion to a tosylate, which is a good leaving group.

- Materials:
 - Hydroxy-PEG6-Boc derivative
 - Anhydrous Dichloromethane (DCM)
 - Anhydrous pyridine
 - p-toluenesulfonyl chloride (TsCl)
 - 1 M HCl, saturated sodium bicarbonate solution, brine



- Magnetic stirrer and stir bar
- Ice bath
- Procedure:
 - Dissolve the Hydroxy-PEG6-Boc derivative (1 equivalent) in anhydrous DCM under an inert atmosphere.[9]
 - Cool the solution to 0°C in an ice bath.
 - Add anhydrous pyridine (1.5 equivalents) to the solution with stirring.
 - Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
 - Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.
 - Monitor the reaction progress by TLC.
 - Once the reaction is complete, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.[9]
 - Dry the organic layer and concentrate to obtain the tosylated linker.

Synthesis of a PROTAC Molecule

This protocol outlines a generalized two-step synthesis of a PROTAC using a **Hydroxy-PEG6-Boc** derivative.

- Step 1: Conjugation of the Linker to the Target Protein Ligand
 - Activate the carboxylic acid of the target protein ligand using a coupling agent like HATU in the presence of a base like DIPEA.
 - Add the deprotected amine-PEG6-alcohol to the activated ligand.
 - Stir the reaction at room temperature for 4-16 hours.



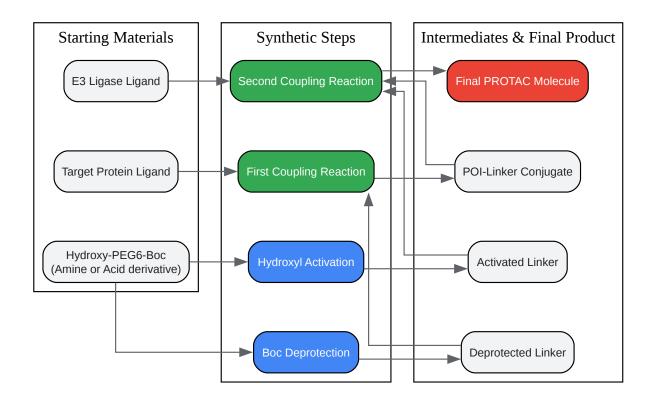
- Purify the resulting POI-Linker intermediate by flash column chromatography or preparative HPLC.
- Step 2: Conjugation of the POI-Linker to the E3 Ligase Ligand
 - Activate the hydroxyl group of the POI-Linker intermediate as described in Protocol 3.2 or through other activation methods.
 - React the activated POI-Linker with the E3 ligase ligand.
 - Purify the final PROTAC molecule using preparative HPLC.
 - Characterize the final product by HRMS and NMR.[7]

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for synthesizing a PROTAC molecule using a **Hydroxy-PEG6-Boc** linker.





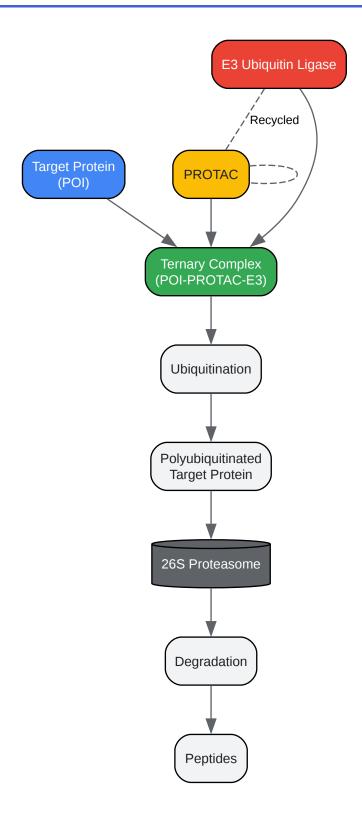
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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway of a PROTAC, leading to targeted protein degradation.





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Caption: Mechanism of action for a PROTAC, leading to protein degradation.

Conclusion



Hydroxy-PEG6-Boc is a key building block in modern drug discovery and development. Its well-defined structure and versatile reactivity, combined with the beneficial properties of the PEG linker, make it an invaluable tool for the synthesis of complex bioconjugates like PROTACs. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize **Hydroxy-PEG6-Boc** in their research endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and the provided protocols should be adapted and optimized for specific experimental contexts.

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